4-ブロモ-5-(トリフルオロメチル)ピリジン-2-アミン

概要

説明

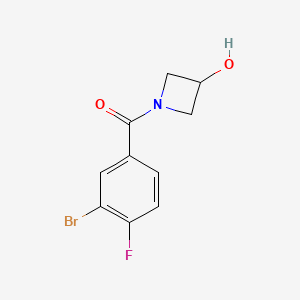

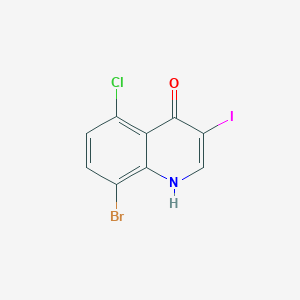

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1227599-92-9. It has a molecular weight of 241.01 .

Molecular Structure Analysis

The linear formula of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is C6H4BrF3N2 . The InChI key and InChI code can be found in the product documentation .Physical And Chemical Properties Analysis

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a solid substance . It has a molecular weight of 241.01 . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用

医薬品化学:CGRP受容体拮抗薬の合成

この化合物は、CGRP(カルシトニン遺伝子関連ペプチド)受容体拮抗薬の合成に使用されており、偏頭痛の治療に使用されます。 この化合物中のトリフルオロメチル基は、これらの拮抗薬の薬理活性に重要な役割を果たしています .

有機合成:位置選択的脱プロトン化

有機化学では、4-ブロモ-5-(トリフルオロメチル)ピリジン-2-アミンは、LDA(リチウムジイソプロピルアミド)によるC-3での位置選択的脱プロトン化に使用され、続いて二酸化炭素とトラップして対応するニコチン酸誘導体を生成します .

抗菌研究:抗菌剤の開発

研究によると、この化合物の誘導体は抗菌効果を示し、新しい抗菌剤の開発に活用できます .

殺虫剤化学:害虫防除特性

この化合物中のトリフルオロメチル基とピリジン構造の存在は、優れた害虫防除特性に寄与し、殺虫剤の開発における貴重な成分となっています .

触媒:パラジウム触媒反応

これは、パラジウム触媒によるα-アリール化反応の基質として役立ちます。この反応は、有機合成における基本的なプロセスである炭素-炭素結合の形成において重要です .

医薬品中間体:医薬品の合成

Safety and Hazards

The safety information for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine indicates that it has a signal word of "Warning" . The hazard statements include “Causes skin irritation” and "Causes serious eye irritation" . The precautionary statements include “Wash skin thoroughly after handling”, “Wear protective gloves/eye protection/face protection”, and "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .

作用機序

Target of Action

Similar compounds have been known to target enzymes essential to purine metabolism, such as adenine deaminase (ada) .

Mode of Action

Molecules with a -cf3 group have been reported to exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been known to result in elevated intracellular levels of datp, which may block dna synthesis through the inhibition of ribonucleotide reductase .

Result of Action

Similar compounds have been known to inhibit rna synthesis and selectively deplete cd26+ lymphocytes .

生化学分析

Biochemical Properties

4-Bromo-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including ribonucleotide reductase and reverse transcriptase . The interaction with ribonucleotide reductase results in the inhibition of DNA synthesis, while its interaction with reverse transcriptase affects RNA synthesis. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can bind to DNA molecules, influencing their structure and function .

Cellular Effects

The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of ribonucleotide reductase, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which in turn blocks DNA synthesis . This inhibition can result in altered cell cycle progression and potentially induce cell death in certain cell types. Furthermore, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine has been shown to selectively deplete CD26+ lymphocytes, impacting immune cell function .

Molecular Mechanism

At the molecular level, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various binding interactions with biomolecules. The compound can inhibit enzymes such as ribonucleotide reductase and reverse transcriptase by binding to their active sites, thereby preventing their normal function . This inhibition leads to disruptions in DNA and RNA synthesis, affecting overall cellular function. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can interact with DNA molecules, potentially altering their structure and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can change over time. The compound is relatively stable when stored under appropriate conditions, such as in an inert atmosphere at temperatures between 2-8°C . Prolonged exposure to light or higher temperatures may lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and DNA synthesis disruption .

Dosage Effects in Animal Models

The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and DNA synthesis. At higher doses, it can induce toxic effects, including cell death and immune cell depletion . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate DNA and RNA synthesis. The compound’s inhibition of ribonucleotide reductase affects the metabolic flux of deoxyribonucleotide triphosphates, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on cellular metabolism and overall function.

Transport and Distribution

Within cells and tissues, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with DNA and enzymes involved in nucleic acid synthesis . Targeting signals and post-translational modifications may play a role in directing the compound to specific compartments or organelles within the cell, ensuring its effective function.

特性

IUPAC Name |

4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBWYOANHJCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-92-9 | |

| Record name | 4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)